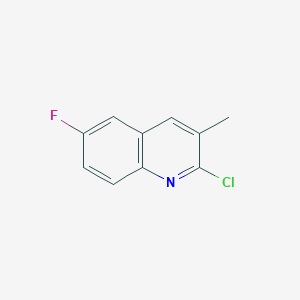

2-Chloro-6-fluoro-3-methylquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-fluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-7-5-8(12)2-3-9(7)13-10(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVOTWBHWHCHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588995 | |

| Record name | 2-Chloro-6-fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131610-11-2 | |

| Record name | 2-Chloro-6-fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-6-fluoro-3-methylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound, 2-Chloro-6-fluoro-3-methylquinoline. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, offering detailed experimental protocols, predicted characterization data, and essential safety information.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry. The targeted compound, this compound, incorporates several key pharmacophoric features: a quinoline core, a chloro substituent at the 2-position known to be a versatile handle for further functionalization, a fluoro group at the 6-position which can enhance metabolic stability and binding affinity, and a methyl group at the 3-position. This unique combination of substituents makes it a promising candidate for further investigation in drug development programs.

This guide outlines a plausible and efficient two-step synthetic pathway for this compound, commencing with the Vilsmeier-Haack reaction to construct the quinoline core, followed by a Wolff-Kishner reduction to install the methyl group. Detailed experimental procedures are provided, along with predicted characterization data based on analogous compounds to aid in the identification and verification of the synthesized product.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, starting from the commercially available N-(4-fluorophenyl)acetamide. The initial step involves the Vilsmeier-Haack reaction to form the key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde. The subsequent step is the reduction of the aldehyde functionality to a methyl group via the Wolff-Kishner reduction.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride and hydrazine hydrate are highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This procedure is based on the established Vilsmeier-Haack reaction for the synthesis of substituted quinolines.[1][2]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| N-(4-fluorophenyl)acetamide | C₈H₈FNO | 153.15 | 10 | 1.53 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 | 4.7 mL |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 30 | 2.8 mL |

| Crushed Ice | H₂O | 18.02 | - | ~100 g |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 4.7 mL, 50 mmol).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise to the DMF with continuous stirring over a period of 30 minutes. The Vilsmeier reagent will form as a pale yellow to orange complex.

-

After the addition is complete, add N-(4-fluorophenyl)acetamide (1.53 g, 10 mmol) portion-wise to the reaction mixture at 0 °C.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C in an oil bath for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (~100 g) in a beaker with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

A solid precipitate of 2-chloro-6-fluoroquinoline-3-carbaldehyde will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

This procedure utilizes the Wolff-Kishner reduction to convert the aldehyde to a methyl group.[2][3][4][5]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 2-Chloro-6-fluoroquinoline-3-carbaldehyde | C₁₀H₅ClFNO | 209.60 | 5 | 1.05 g |

| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 25 | 1.5 mL |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 15 | 0.84 g |

| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | - | 20 mL |

| Hydrochloric Acid (1 M) | HCl | 36.46 | - | As needed |

| Diethyl Ether | C₄H₁₀O | 74.12 | - | As needed |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluoroquinoline-3-carbaldehyde (1.05 g, 5 mmol), potassium hydroxide (0.84 g, 15 mmol), and diethylene glycol (20 mL).

-

Add hydrazine hydrate (1.5 mL, 25 mmol) to the mixture.

-

Heat the reaction mixture to 130-140 °C for 1 hour.

-

After 1 hour, arrange the apparatus for distillation and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.

-

Maintain the temperature at 190-200 °C and continue to heat under reflux for an additional 4-5 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (50 mL).

-

Neutralize the mixture with 1 M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure.

Predicted Characterization Data for this compound

The following table summarizes the predicted spectroscopic and physical data for the target compound based on the analysis of structurally similar quinoline derivatives.

| Property | Predicted Value |

| Physical Appearance | Off-white to pale yellow solid. |

| Melting Point | Not available. Expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1-8.3 (s, 1H, H-4), ~7.8-8.0 (dd, 1H, H-5), ~7.5-7.7 (m, 1H, H-7), ~7.3-7.5 (dd, 1H, H-8), ~2.5-2.7 (s, 3H, -CH₃). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro and fluoro substituents. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~158-162 (d, C-6, ¹JC-F), ~148-152 (C-2), ~145-148 (C-8a), ~135-138 (C-4), ~130-133 (d, C-5, ³JC-F), ~125-128 (C-4a), ~122-125 (d, C-7, ³JC-F), ~118-121 (C-3), ~110-113 (d, C-8, ²JC-F), ~18-22 (-CH₃). The C-F coupling constants are estimations. |

| IR (KBr, cm⁻¹) | ~3050-3100 (Ar-H stretch), ~2920-2980 (C-H stretch, -CH₃), ~1600-1620 (C=N stretch), ~1500-1580 (C=C stretch, aromatic), ~1200-1250 (C-F stretch), ~700-800 (C-Cl stretch). |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z 195 and an isotope peak (M+2)⁺ at m/z 197 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation may involve the loss of a chlorine atom, a methyl radical, or HCN. |

Characterization Data for the Intermediate: 2-Chloro-6-fluoroquinoline-3-carbaldehyde

The following data for the intermediate compound has been reported in the literature.[1][6]

| Property | Reported Value |

| Physical Appearance | Solid. |

| Melting Point | 184-188 °C.[6] |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 10.57 (s, 1H, CHO), 8.68 (s, 1H, H-4), 8.32 (d, 1H, H-8), 7.56 (dd, 1H, H-7), 7.23 (s, 1H, H-5).[6] |

| IR (KBr, cm⁻¹) | 2842, 2729 (aldehyde C-H stretch), 1682 (C=O stretch), 1600-1450 (Aromatic C=C stretch).[6] |

| Molecular Weight | 209.60 g/mol .[1] |

Experimental and Data Analysis Workflow

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Safety and Handling

This compound:

-

Avoid inhalation, ingestion, and skin contact.

-

Wear appropriate PPE.

Key Reagents:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[3][7]

-

Hydrazine Hydrate (N₂H₄·H₂O): Corrosive, toxic, and a suspected carcinogen. It can be absorbed through the skin. Handle in a fume hood with appropriate PPE.[2][4][5][8]

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin and eye burns. Handle with care.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed two-step synthetic route, employing the Vilsmeier-Haack reaction and Wolff-Kishner reduction, offers a plausible and efficient method for obtaining this novel compound. The predicted characterization data will be instrumental in guiding the analysis and confirmation of the final product. The information presented herein is intended to empower researchers in the fields of synthetic and medicinal chemistry to explore the potential of this and related quinoline derivatives in the pursuit of new therapeutic agents. Adherence to the outlined safety protocols is paramount throughout all experimental procedures.

References

- 1. 2-Chloro-6-fluoroquinoline-3-carbaldehyde | C10H5ClFNO | CID 2120273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. ijsr.net [ijsr.net]

- 7. fishersci.com [fishersci.com]

- 8. jk-sci.com [jk-sci.com]

Spectroscopic Analysis of 2-Chloro-6-fluoro-3-methylquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methylquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Its structural features suggest potential applications as a scaffold in the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the prediction of its chemical behavior. This technical guide provides a summary of the expected spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound.

Note on Data Availability: Publicly accessible, experimentally verified spectroscopic data for this compound is limited. Commercial suppliers of this compound, such as Sigma-Aldrich, indicate that analytical data is not routinely collected for this specific product.[1] The information presented herein is therefore based on predictive models and analysis of closely related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and mass spectrometry and by analogy to similar quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 2.5 | s | - | -CH₃ |

| ~ 7.4 - 7.6 | m | - | Aromatic-H |

| ~ 7.8 - 8.0 | m | - | Aromatic-H |

| ~ 8.2 | s | - | Aromatic-H (C4-H) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 18 | -CH₃ |

| ~ 110 - 140 | Aromatic-C |

| ~ 145 - 160 | Aromatic-C (C-Cl, C-F, C-N) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 195.03 | [M]⁺ (Molecular ion, ³⁵Cl) |

| ~ 197.03 | [M+2]⁺ (Isotope peak, ³⁷Cl) |

| ~ 160 | [M-Cl]⁺ |

| ~ 180 | [M-CH₃]⁺ |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data would typically involve the following standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition: For ¹H NMR, standard parameters would include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to aid in the assignment of carbon signals.

-

Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts would be referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule, which would involve bombarding the sample with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification of this data is crucial for its definitive characterization and for advancing its potential applications in scientific research and development.

References

A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacological potential of quinoline derivatives, a cornerstone scaffold in medicinal chemistry.[1][2] These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6] This document details common screening protocols, summarizes quantitative data from recent studies, and visualizes key pathways and workflows to support researchers in the discovery and development of novel therapeutic agents.

Anticancer Activity

Quinoline-based compounds are a significant class of anticancer agents, with mechanisms often involving the inhibition of crucial enzymes and signaling pathways that drive tumor growth and progression.[1][7]

Mechanisms of Action

The anticancer effects of quinoline derivatives are diverse and can include:

-

Kinase Inhibition : Many quinoline derivatives act as kinase inhibitors, targeting key signaling pathways implicated in cancer, such as the Ras/Raf/MEK and PI3K/AkT/mTOR cascades, which are activated by receptors like c-Met, EGFR, and VEGFR.[7][8]

-

Tubulin Polymerization Inhibition : Some derivatives disrupt microtubule assembly by binding to tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

-

Topoisomerase Inhibition : Certain compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and cell death.[4]

-

Induction of Apoptosis : Various derivatives have been shown to induce programmed cell death in cancer cells through different cellular mechanisms.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of several quinoline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone hybrid (Compound 23) | Various Cancer Cell Lines | 0.009 - 0.016 | [11] |

| Quinolyl-thienyl chalcone (Compound 31) | HUVEC | 0.02178 | [11] |

| Quinoline-chalcone hybrid (Compound 33) | EGFR Inhibition | 0.03707 | [11] |

| Indole-based quinoline (Compound 68) | HL-60, K-562, MOLT-4, etc. | 0.09 - 0.42 | [6] |

| Quinoline-2-one chalcone (Compound 52) | Various Cancer Cell Lines | 1.38 - 5.21 | [6] |

| Quinoline-chalcone hybrid (Compound 64) | Caco-2 (Colon) | 2.5 | [11] |

| 4-oxo-4H-quinoline derivative (Compound VI) | PC-3 (Prostate) | 3.12 | [12] |

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[5][13]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, K-562) in 96-well plates at a density of 5,000-10,000 cells per well.[13][14] Incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment : Prepare serial dilutions of the novel quinoline derivatives in the appropriate cell culture medium. The final concentration of the solvent (like DMSO) should typically be less than 0.5%.[13]

-

Incubation : Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with solvent) and positive controls (a known anticancer drug).[13] Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

-

MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Reading : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis : Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Visualizations

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antimicrobial agents.[9] Their primary mechanism involves inhibiting bacterial enzymes essential for DNA replication.[9]

Mechanism of Action

The principal antibacterial mechanism for many quinoline derivatives is the inhibition of DNA gyrase and topoisomerase IV.[9] These enzymes are critical for managing DNA supercoiling during replication and transcription. By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death.[9]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial activity is commonly expressed as the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-coupled hybrid (5d) | Gram-positive strains | 0.125 - 8 | [15] |

| Quinoline-coupled hybrid (5d) | Gram-negative strains | 0.125 - 8 | [15] |

| Quinoline derivative (3c) | C. albicans | 5.6 | [16] |

| Quinoline derivatives (3a-3e) | Fungal strains | 4 - 8 | [16] |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Preparation : Prepare a two-fold serial dilution of the quinoline derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation : Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.

-

Reading : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Visualizations

Antiviral Activity

Several quinoline derivatives have shown potential against a variety of viruses, including influenza, HIV, and coronaviruses.[9][18] Their mechanisms can involve targeting different stages of the viral life cycle.[9]

Quantitative Data: In Vitro Antiviral Activity

Antiviral efficacy is often measured by the 50% effective concentration (EC50 or IC50), the concentration that reduces the viral effect by 50%.

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| Compound 1ae | Influenza A Virus (IAV) | 1.87 | [19] |

| Compound 1b, 1g-h, 1af, 1ah | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | [19] |

| Various compounds | Influenza A Virus (IAV) | 1.87 - 14.28 | [19] |

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay screens antiviral compounds by measuring their ability to protect host cells from virus-induced damage.[9]

-

Cell Seeding : Seed a susceptible host cell line (e.g., Vero E6 for coronaviruses) in a 96-well plate and grow to confluence.[9]

-

Treatment and Infection : Add serial dilutions of the quinoline derivatives to the wells. Subsequently, infect the cells with a known titer of the virus. Include controls for uninfected cells, untreated virus-infected cells, and a positive control drug.

-

Incubation : Incubate the plate for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-5 days).

-

Quantification : Assess cell viability by staining the remaining adherent cells with a dye like crystal violet or neutral red.[9] The dye is then solubilized, and the absorbance is read on a microplate reader.

-

Analysis : Calculate the percentage of CPE reduction for each compound concentration compared to the untreated virus control to determine the EC50 value.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties, often with fewer side effects, like gastric irritation, than traditional NSAIDs.[20][21]

Mechanism of Action

A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade. Some derivatives show selective inhibition of COX-2, which is a desirable trait for reducing inflammation with a lower risk of gastrointestinal side effects.[22]

Quantitative Data: In Vivo Anti-inflammatory Activity

The following data is from the carrageenan-induced rat paw edema model, a standard for screening acute anti-inflammatory activity.

| Compound/Derivative | Dose | Paw Edema Inhibition (%) | Reference |

| Compound 6b | - | Significant Activity | [21] |

| Compound 6a | - | Significant Activity | [21] |

| Compound 12c | - | Promising Profile | [22] |

| Compound 14a, 14b | - | Promising Profile | [22] |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Model

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9]

-

Animal Grouping : Divide rats (e.g., Wistar rats) into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the quinoline derivatives.[9]

-

Compound Administration : Administer the test compounds and positive control orally or intraperitoneally.

-

Induction of Edema : After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis : Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-6-fluoro-3-methylquinoline: A Versatile Fluorinated Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the privileged heterocyclic systems, the quinoline core stands out for its broad range of biological activities. This technical guide delves into the utility of 2-Chloro-6-fluoro-3-methylquinoline as a key fluorinated building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive chloro group for further derivatization, a metabolically stable fluoro group, and a methyl group influencing steric and electronic properties, makes it an attractive starting point for the development of novel therapeutic agents.

Physicochemical Properties

| Property | Predicted Value/Range | Significance in Drug Design |

| Molecular Weight | 209.64 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | ~3.5 - 4.0 | Indicates good lipophilicity, influencing membrane permeability and target engagement. |

| pKa (most basic) | ~1.5 - 2.5 (Pyridine nitrogen) | Low basicity due to the electron-withdrawing effects of the chloro and fluoro groups. |

| Hydrogen Bond Acceptors | 1 (Pyridine nitrogen) | Limited hydrogen bonding potential, which can favor membrane permeability. |

| Hydrogen Bond Donors | 0 |

Note: These values are estimations and may vary based on the prediction software and experimental conditions.

Synthesis of this compound

The most plausible and widely employed synthetic route for 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriate acetanilide precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-(4-fluorophenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic. After the addition is complete, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(4-fluorophenyl)acetamide portion-wise while maintaining the temperature below 10°C.

-

Reaction and Cyclization: After the addition, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Design and Medicinal Chemistry

The 2-chloro substituent at the C2 position of the quinoline ring is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. This allows for the rapid generation of diverse chemical libraries for biological screening. The 6-fluoro group enhances metabolic stability and can improve binding affinity to target proteins through favorable interactions. The 3-methyl group can provide beneficial steric interactions within a binding pocket and can also be a site for further functionalization.

Potential Therapeutic Applications:

-

Anticancer Agents: Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The this compound scaffold can be elaborated to design potent and selective kinase inhibitors.

-

Antibacterial Agents: The fluoroquinolone class of antibiotics is a testament to the power of the fluorinated quinoline core in combating bacterial infections. Derivatives of this compound can be explored for activity against drug-resistant bacterial strains.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory effects by modulating inflammatory signaling pathways.

-

Antiviral and Antimalarial Agents: The quinoline scaffold is present in several antimalarial drugs, such as chloroquine and mefloquine. Novel derivatives can be synthesized to overcome resistance mechanisms.

Representative Derivatization Reactions

| Reaction Type | Reagent | Product Type | Potential Biological Target |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-quinolines | Kinases, GPCRs |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 2-Aryl/Heteroaryl-quinolines | Kinases, DNA-interacting proteins |

| Sonogashira Coupling | Terminal Alkynes | 2-Alkynyl-quinolines | Various enzymes, receptors |

| Buchwald-Hartwig Amination | Amines | 2-Amino-quinolines | Kinases, GPCRs |

Biological Evaluation: Representative Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of newly synthesized derivatives of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Signaling Pathway Involvement

Given the prevalence of quinoline-based kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Caption: Potential inhibition of cancer signaling pathways.

Conclusion

This compound represents a highly valuable and versatile building block for the design and synthesis of novel drug candidates. Its unique combination of a reactive chlorine atom, a metabolically robust fluorine atom, and a sterically and electronically influential methyl group provides a rich platform for chemical exploration. The synthetic accessibility via the Vilsmeier-Haack reaction further enhances its appeal for medicinal chemists. By leveraging the strategic derivatization of this core, researchers can continue to develop innovative therapeutics to address a wide range of diseases, from cancer to infectious diseases. This technical guide provides a foundational understanding to empower further research and development in this promising area of drug discovery.

Commercial Suppliers and Technical Profile of 2-Chloro-6-fluoro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for 2-Chloro-6-fluoro-3-methylquinoline (CAS No. 131610-11-2), a valuable building block in medicinal chemistry and drug discovery. The guide details known commercial suppliers, available technical specifications, and general synthetic and functionalization methodologies.

Commercial Availability

This compound is available from a range of commercial suppliers, primarily those specializing in chemical intermediates and building blocks for research and development. While many suppliers list the compound, obtaining specific quantitative data such as purity and impurity profiles often requires direct inquiry or access to their specific batch documentation.

A summary of prominent commercial suppliers is provided in Table 1. It is important to note that availability and product specifications can vary between suppliers and batches. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for their specific needs.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Location | Website/Contact Information |

| Sigma-Aldrich (Merck) | International | --INVALID-LINK-- |

| ChemicalBook | International | --INVALID-LINK-- |

| Santa Cruz Biotechnology, Inc. | USA | --INVALID-LINK-- |

| Dayang Chem (Hangzhou) Co.,Ltd. | P.R. China | Inquire through chemical sourcing platforms. |

| Amadis Chemical Company Limited | P.R. China | Inquire through chemical sourcing platforms. |

| Nantong Bosu Pharmaceutical Technology Co., Ltd. | P.R. China | Inquire through chemical sourcing platforms.[1] |

| Mashilabs (Shanghai) Co.,Ltd. | P.R. China | Inquire through chemical sourcing platforms.[1] |

| Shanghai YuanYe Biotechnology Co., Ltd. | P.R. China | Inquire through chemical sourcing platforms.[1] |

| Shandong Ono Chemical Co., Ltd. | P.R. China | Inquire through chemical sourcing platforms.[1] |

| Sichuan BaiPeng Biotechnology Co., Ltd. | P.R. China | Inquire through chemical sourcing platforms.[1] |

| Henan Alfachem Co.,Ltd. | P.R. China | Inquire through chemical sourcing platforms.[1] |

| Shanghai Aladdin Biochemical Technology Co.,Ltd. | P.R. China | Inquire through chemical sourcing platforms.[1] |

Physicochemical Properties and Specifications

Detailed physicochemical properties for this compound are not consistently published across all suppliers. However, based on available data for structurally related compounds and general chemical knowledge, a compilation of expected properties is presented in Table 2. Purity levels are typically offered at ≥95% or ≥97%, as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Table 2: Physicochemical Properties of this compound

| Property | Value (Expected/Reported) |

| CAS Number | 131610-11-2 |

| Molecular Formula | C₁₀H₇ClFN |

| Molecular Weight | 195.62 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not consistently reported |

| Purity (Typical) | ≥95% or ≥97% (HPLC/GC) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Note: These properties are for guidance only. Please refer to the supplier's specific Certificate of Analysis for definitive data.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloro-3-formylquinolines from the corresponding N-arylacetamides. While a specific protocol for the 3-methyl derivative is not detailed, a general procedure can be adapted from the synthesis of 2-chloro-3-formylquinolines.[2] This typically involves the cyclization of an appropriate N-arylpropanamide with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide).

General Experimental Workflow for Vilsmeier-Haack Synthesis

Caption: General workflow for the synthesis of this compound via a Vilsmeier-Haack type reaction.

Functionalization via Cross-Coupling Reactions

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution and can be readily displaced or utilized in cross-coupling reactions to introduce further molecular diversity.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical workflow for the Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. This compound can be reacted with a variety of primary or secondary amines to synthesize 2-aminoquinoline derivatives.[3][4] The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for successful amination.

References

- 1. This compound | 131610-11-2 [chemicalbook.com]

- 2. chemijournal.com [chemijournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Halogenated Quinolines

For researchers, scientists, and drug development professionals, halogenated quinolines represent a class of compounds with significant therapeutic potential, particularly as antibacterial and antibiofilm agents.[1][2] However, their biological activity is intrinsically linked to a complex toxicological profile that necessitates rigorous safety and handling protocols.[3] This guide provides a comprehensive overview of the safety considerations, handling procedures, and toxicological data pertinent to working with halogenated quinolines in a laboratory setting.

General Safety and Hazard Identification

Halogenated quinolines, like the parent quinoline molecule, should be handled with care due to their potential health hazards. Quinoline itself is classified as a substance that is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[4] It is also very toxic to aquatic life.[5] The addition of halogen atoms can further modify the toxicological properties of the molecule.

Key Hazards:

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5] High exposure can lead to headaches, dizziness, nausea, and potential liver damage.[6][7]

-

Irritation: Causes skin, eye, and respiratory tract irritation.[5][8]

-

Carcinogenicity: Quinoline is considered a possible human carcinogen (Category 1B), with studies showing evidence of liver cancer in animals.[4][6][9]

-

Mutagenicity: Suspected of causing genetic defects.[4]

-

Environmental Hazard: Toxic to aquatic organisms with long-lasting effects.[5][10]

Personal Protective Equipment (PPE)

Due to the identified hazards, a stringent PPE policy must be enforced when handling halogenated quinolines.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is recommended when there is a risk of splashing.[8] | To prevent eye irritation and absorption through mucous membranes.[5] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to consult the glove manufacturer's chemical resistance guide for the specific halogenated quinoline being used.[11] | To prevent skin contact, which can cause irritation and systemic toxicity.[4] |

| Body Protection | A laboratory coat (Nomex® or similar flame-resistant material is recommended if working with flammable solvents) must be worn and fully buttoned. Long pants and closed-toe shoes are mandatory. | To protect the skin from accidental splashes and contamination. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[10] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[5][10] | To prevent respiratory irritation and systemic toxicity from inhalation.[5] |

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

-

Handling:

-

All work with halogenated quinolines should be performed within a chemical fume hood.[10]

-

Avoid direct contact with the skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in areas where these chemicals are handled.[5][11]

-

Wash hands thoroughly after handling.[8]

-

Prepare a detailed experimental protocol and conduct a thorough risk assessment before starting any new procedure.[12]

-

-

Storage:

Spill and Waste Management

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 2.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a sealed container for disposal.[5][14]

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container.

-

Clean the spill area with soap and water.

-

Do not allow the chemical to enter drains or waterways.[14]

Waste Disposal: Halogenated quinolines and any contaminated materials should be disposed of as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.[13]

-

Halogenated waste streams should be kept separate from non-halogenated waste to facilitate proper disposal and minimize costs.[13][15]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[12][13]

Toxicological Data

The toxicity of halogenated quinolines can vary significantly based on the type and position of the halogen substituent. The following table summarizes available toxicity data for the parent compound, quinoline. Researchers must consult specific literature and safety data sheets for the particular halogenated quinoline they are using.

| Compound | Test | Species | Route | Value | Reference |

| Quinoline | LD50 | Rat | Oral | 25-200 mg/kg bw/day | [4] |

| Quinoline | LD50 | Rat | Dermal | >2000 mg/kg bw | [4] |

| Quinoline | Carcinogenicity | Rat | Oral | Increased incidence of liver tumors at 25 mg/kg bw/day | [9] |

Mechanism of Action and Biological Pathways

Halogenated quinolines often exhibit their therapeutic effects, particularly as antimicrobials, by targeting essential bacterial enzymes. The primary mechanism of action for many quinolone-based antibiotics is the inhibition of DNA gyrase and topoisomerase IV.[16][17][18] These enzymes are critical for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[18]

Experimental Workflow for Assessing Antibacterial Activity

A common experimental workflow to determine the antibacterial efficacy of a novel halogenated quinoline involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

Signaling Pathway of Quinolone Antibiotics

The following diagram illustrates the mechanism of action of quinolone antibiotics on bacterial DNA replication.

Experimental Protocols

General Protocol for Metal-Free C5-Selective Halogenation of Quinolines

This protocol is adapted from a general method for the regioselective halogenation of 8-substituted quinolines.[19][20]

Materials:

-

8-substituted quinoline derivative

-

Trihaloisocyanuric acid (TCCA for chlorination, TBCA for bromination)

-

Acetonitrile (ACN)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of the 8-substituted quinoline (0.4 mmol) in acetonitrile (3 mL) in a round-bottom flask, add the trihaloisocyanuric acid (0.145 mmol).

-

Stir the reaction mixture at room temperature in an open-air atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to 6 hours.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Halogenated quinoline compound stock solution

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform a serial two-fold dilution of the halogenated quinoline compound in CAMHB.

-

Add the standardized bacterial suspension to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Halogenated quinolines are a promising class of compounds with diverse biological activities. However, their potential toxicity necessitates a thorough understanding and implementation of stringent safety and handling protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with these compounds and safely explore their therapeutic potential. It is imperative that researchers consult the specific Safety Data Sheet and relevant literature for each unique halogenated quinoline to ensure the highest standards of laboratory safety.

References

- 1. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 6. nj.gov [nj.gov]

- 7. epa.gov [epa.gov]

- 8. aksci.com [aksci.com]

- 9. canada.ca [canada.ca]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. orgsyn.org [orgsyn.org]

- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. campusoperations.temple.edu [campusoperations.temple.edu]

- 16. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 20. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

CAS number 131610-11-2 properties and suppliers

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylquinoline (CAS 131610-11-2)

This technical guide provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound (CAS No. 131610-11-2). The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of biological activities.[1][2] While specific experimental data for this particular compound is limited, its fundamental properties have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131610-11-2 | [3][4][5] |

| Molecular Formula | C₁₀H₇ClFN | [4] |

| Molecular Weight | 195.62 g/mol | N/A |

| IUPAC Name | This compound | [4] |

| Boiling Point | 290.5°C at 760 mmHg | N/A |

| Flash Point | 129.5°C | N/A |

| Density | 1.311 g/cm³ | N/A |

| Refractive Index | 1.612 | N/A |

| Storage Temperature | Room Temperature | [3] |

Potential Biological Activities and Signaling Pathways

A Chinese patent suggests that a derivative, this compound-4-carboxamide, may have applications in treating anxiety and sleep disorders.[8] Furthermore, PubChem indicates that this compound is mentioned in 21 patents, suggesting its utility as an intermediate in the synthesis of potentially bioactive molecules.[9][10]

The biological effects of substituted quinolines are often attributed to their interaction with various cellular targets and signaling pathways. Two such pathways that are frequently implicated are the p53 and NF-κB signaling cascades, which are crucial in regulating cellular processes like apoptosis, inflammation, and cell proliferation.

Potential Signaling Pathway Involvement

Representative Experimental Protocol: Synthesis

A common method for the synthesis of 2-chloroquinoline derivatives is the Vilsmeier-Haack reaction.[11] While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for a similar compound, 2-chloro-6-fluoroquinoline-3-carbaldehyde, can be adapted.[11] This reaction typically involves the formylation of an appropriate acetanilide derivative.

Table 2: Representative Synthesis Protocol for a 2-Chloro-6-substituted-quinoline Derivative

| Step | Procedure |

| 1. Reagent Preparation | Cool N,N-dimethylformamide (DMF) to 0°C in a round-bottom flask under an inert atmosphere. |

| 2. Vilsmeier Reagent Formation | Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. |

| 3. Substrate Addition | Add the corresponding substituted acetanilide (e.g., N-(4-fluorophenyl)acetamide for a 6-fluoro derivative) portion-wise to the Vilsmeier reagent. |

| 4. Reaction | Heat the reaction mixture at a specified temperature (e.g., 60-80°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). |

| 5. Work-up | After completion, pour the reaction mixture into ice-cold water. |

| 6. Isolation | Collect the precipitated solid by filtration, wash with water, and dry. |

| 7. Purification | Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the purified 2-chloro-6-substituted-quinoline derivative. |

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

Table 3: List of Known Suppliers

| Supplier | Location |

| Sigma-Aldrich | International |

| ChemicalBook | International |

| Nantong Bosu Pharmaceutical Technology Co., Ltd. | China |

| Mashilabs (Shanghai) Co.,Ltd. | China |

| Shanghai YuanYe Biotechnology Co., Ltd. | China |

| Shandong Ono Chemical Co., Ltd. | China |

| Sichuan BaiPeng Biotechnology Co., Ltd. | China |

| Henan Alfachem Co.,Ltd. | China |

| Shanghai Aladdin Biochemical Technology Co.,Ltd. | China |

Disclaimer: This list is not exhaustive and is for informational purposes only. Availability may vary.

Conclusion

This compound is a halogenated and methylated quinoline derivative with potential for further investigation in drug discovery and development. While specific biological data for this compound is scarce, the broader family of substituted quinolines exhibits a wide array of significant pharmacological activities. The information provided in this guide, including its physicochemical properties, potential therapeutic targets, a representative synthetic protocol, and supplier information, serves as a valuable resource for researchers interested in exploring the chemical and biological landscape of this and related compounds. Further experimental studies are warranted to fully elucidate the specific biological profile and therapeutic potential of this compound.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 131610-11-2 [chemicalbook.com]

- 4. PubChemLite - this compound (C10H7ClFN) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. CN1067684C - ç¨äºæ²»çç¦èåç¡ç ç´ä¹±çåªå并[1,5ï¼a]å¹å - Google Patents [patents.google.com]

- 9. PubChemLite - C10H7ClFN - Explore [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - KPVOTWBHWHCHSB-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 11. ijsr.net [ijsr.net]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Synthesis of 2-Chloro-6-fluoro-3-methylquinoline

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction also provides an efficient route for the synthesis of quinoline derivatives. Specifically, the reaction of N-arylacetamides with the Vilsmeier reagent (typically formed from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide) leads to the formation of 2-chloro-3-formylquinolines.[4]

This document provides a detailed protocol for the synthesis of 2-Chloro-6-fluoro-3-methylquinoline. The synthesis is a two-step process. The first step involves the Vilsmeier-Haack cyclization of N-(4-fluorophenyl)acetamide to yield the intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde.[5] The second step, which is a standard subsequent transformation, involves the reduction of the formyl group to a methyl group to obtain the final product.

Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This protocol details the synthesis of the key intermediate, 2-chloro-6-fluoroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction.

Experimental Protocol

Materials and Reagents:

-

N-(4-fluorophenyl)acetamide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethyl acetate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle/oil bath

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, take anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0-5 °C.

-

To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with constant stirring.[4][6] The addition should be slow to control the exothermic reaction.

-

After the complete addition of POCl₃, continue stirring the mixture at 0-5 °C for approximately 30 minutes to ensure the formation of the Vilsmeier reagent.

-

To this freshly prepared Vilsmeier reagent, add N-(4-fluorophenyl)acetamide in small portions.

-

Once the addition of the acetanilide is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.[4][6]

-

Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 16 hours.[7]

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[6]

-

Stir the mixture for about 30 minutes to allow for the precipitation of the crude product.[6]

-

Filter the precipitated solid, wash it thoroughly with water, and dry it.

-

The crude product, 2-chloro-6-fluoroquinoline-3-carbaldehyde, can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[6]

Quantitative Data Summary

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (Example) |

| N-(4-fluorophenyl)acetamide | 153.15 | 1 | 5 mmol (0.77 g) |

| N,N-Dimethylformamide (DMF) | 73.09 | 3 | 15 mmol (1.1 mL) |

| Phosphorus oxychloride (POCl₃) | 153.33 | 12 | 60 mmol (5.5 mL) |

| 2-Chloro-6-fluoroquinoline-3-carbaldehyde | 209.60 | - | Yields vary (60-80% reported for similar compounds)[4][6] |

Step 2: Reduction of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

To obtain the final target compound, this compound, the formyl group of the intermediate must be reduced to a methyl group. Standard organic chemistry reduction methods such as the Wolff-Kishner or Clemmensen reduction can be employed for this transformation. The choice of method will depend on the overall stability of the molecule to the reaction conditions.

Visualizations

.dot

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

.dot

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloro-6-fluoro-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Chloro-6-fluoro-3-methylquinoline in Suzuki-Miyaura cross-coupling reactions. The protocols and data presented are based on established methodologies for structurally analogous haloquinolines and other challenging heteroaryl chlorides.[1][2][3][4] Due to the specific electronic and steric properties of this compound, optimization of the outlined conditions for specific substrates is recommended.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent in medicinal chemistry and materials science.[4][5] this compound is a valuable building block, and its functionalization at the 2-position via Suzuki-Miyaura coupling opens avenues to a diverse range of novel quinoline derivatives.

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of the corresponding bromides and iodides, necessitating the use of highly active palladium catalyst systems.[4] The presence of a fluorine atom at the 6-position and a methyl group at the 3-position of the quinoline ring can also influence the electronic properties and steric hindrance of the substrate, impacting reaction conditions.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an organoboron reagent proceeds via a palladium-catalyzed cycle to form the desired 2-substituted quinoline derivative.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center.

-

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are suggested starting points for the Suzuki-Miyaura coupling of this compound. Optimization will likely be necessary for specific boronic acid partners.

Protocol 1: General Screening Conditions

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Pd(OAc)₂ (2-5 mol%)

-

SPhos (4-10 mol%)

-

K₃PO₄ (2-3 equivalents)

-

Toluene/Water (e.g., 4:1 or 5:1 v/v), degassed

-

Anhydrous, inert reaction vessel (e.g., Schlenk flask)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Challenging Couplings

For less reactive boronic acids or when Protocol 1 gives low yields, the following conditions can be explored.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.5 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4 mol%)

-

Cs₂CO₃ (3 equivalents)

-

1,4-Dioxane/Water (e.g., 5:1 v/v), degassed

Procedure:

-

Follow the setup procedure as in Protocol 1, substituting the catalyst, ligand, base, and solvent.

-

Heat the reaction mixture to 100-120 °C.

-

Monitor and work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize recommended starting conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. Note: The yields are estimates based on reactions with structurally similar chloroquinolines and may require optimization.[2][3]

Table 1: Recommended Reaction Conditions

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 110 |

| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (5:1) | 120 |

| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 |

| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 |

Table 2: Representative Boronic Acid Coupling Partners and Estimated Yields

| Entry | Boronic Acid | Product | Estimated Yield (%) |

| 1 | Phenylboronic acid | 6-Fluoro-3-methyl-2-phenylquinoline | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | 6-Fluoro-2-(4-methoxyphenyl)-3-methylquinoline | 70-85 |

| 3 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-fluoro-3-methylquinoline | 65-80 |

| 4 | Thiophene-2-boronic acid | 6-Fluoro-3-methyl-2-(thiophen-2-yl)quinoline | 60-75 |

| 5 | Pyridine-3-boronic acid | 6-Fluoro-3-methyl-2-(pyridin-3-yl)quinoline | 50-70 |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Heck Coupling Reactions with 2-Chloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Heck coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[2] This document provides detailed application notes and experimental protocols for the successful implementation of Heck coupling reactions specifically with 2-chloroquinoline derivatives, which are important scaffolds in medicinal chemistry.

Introduction to Heck Coupling with 2-Chloroquinolines

The quinoline moiety is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The functionalization of the quinoline ring is crucial for modulating its biological activity. The Heck reaction offers a direct method for the arylation or vinylation of the quinoline core at the 2-position, starting from readily available 2-chloroquinoline derivatives. This allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.

The general transformation involves the reaction of a 2-chloroquinoline derivative with an alkene in the presence of a palladium catalyst and a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the desired 2-alkenylquinoline product and regenerate the active palladium(0) species.[3][4]

Key Parameters for Optimization

Successful Heck coupling of 2-chloroquinoline derivatives requires careful optimization of several reaction parameters:

-

Palladium Catalyst: The choice of the palladium source and its ligands is critical. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active Pd(0) species is often generated in situ from Pd(II) precursors.[1][3]

-

Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and influence its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while bulkier, electron-rich phosphines can be advantageous for less reactive substrates. In some cases, phosphine-free conditions can also be effective.[5]

-

Base: A base is required to neutralize the hydrogen chloride generated during the catalytic cycle.[4] Both organic bases, such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA), and inorganic bases, like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), are frequently used.[6] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

-

Temperature: Heck reactions often require elevated temperatures, typically ranging from 80 to 140 °C, to proceed at a reasonable rate. Microwave irradiation can also be employed to accelerate the reaction.[5]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

General Protocol for Heck Coupling of 2-Chloroquinoline with Alkenes

This protocol describes a typical Heck reaction using palladium(II) acetate as the catalyst precursor and triethylamine as the base.

Materials:

-

2-Chloroquinoline derivative

-